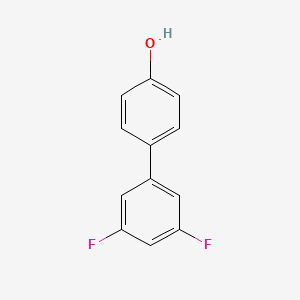

4-(3,5-Difluorophenyl)phenol

Description

Overview of Biaryl Phenolic Compounds in Contemporary Chemical and Biological Research

Biaryl phenolic compounds, characterized by two interconnected aromatic rings with at least one hydroxyl group, represent a privileged scaffold in modern chemical and biological research. researchgate.netnih.govresearchgate.net These structures are not merely synthetic curiosities; they are found in a vast array of natural products and serve as the core of numerous biologically active molecules. researchgate.netfrontiersin.org Their inherent structural rigidity, coupled with the potential for diverse substitution patterns, allows for the fine-tuning of their electronic and steric properties. This versatility makes them valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and materials with tailored functionalities. ontosight.aiontosight.ai

The biological activities of biaryl phenolic compounds are extensive and well-documented. researchgate.netijhmr.com They have been investigated for a wide range of therapeutic applications, including as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents. researchgate.netnih.govresearchgate.netijhmr.com The phenolic hydroxyl group is often a key player in their biological activity, participating in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. researchgate.net The interconnected aromatic rings provide a scaffold that can be tailored to achieve specific binding affinities and selectivities. conicet.gov.ar

Strategic Importance of Fluorine Substitution in Aromatic Systems for Modulating Biological Activity and Material Properties

The introduction of fluorine atoms into aromatic systems is a widely employed and powerful strategy in medicinal chemistry and materials science. conicet.gov.arannualreviews.org This is due to the unique properties of fluorine, the most electronegative element. sci-hub.seacs.org Despite its strong electron-withdrawing nature, its van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a bioisostere for hydrogen without introducing significant steric bulk. researchgate.netnih.gov

Modulation of Biological Activity:

The strategic placement of fluorine on an aromatic ring can profoundly influence a molecule's biological profile. conicet.gov.arannualreviews.org Key effects include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. conicet.gov.arannualreviews.org This can block sites of oxidative metabolism, thereby increasing the metabolic stability and extending the biological half-life of a drug. annualreviews.org

Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic distribution of the aromatic ring, enhancing electrostatic interactions with protein targets and potentially increasing binding affinity. conicet.gov.ar

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with hydrophobic binding pockets on receptors or enzymes. annualreviews.orgsci-hub.se

Acidity/Basicity (pKa): The introduction of fluorine can significantly impact the acidity or basicity of nearby functional groups. For instance, it can lower the pKa of a phenol (B47542), making it more acidic.

Modulation of Material Properties:

In materials science, fluorine substitution is utilized to impart desirable characteristics to organic materials. rsc.org Fluorination can influence properties such as:

Thermal Stability: The strength of the C-F bond contributes to increased thermal stability of fluorinated compounds. rsc.org

Liquid Crystalline Properties: The introduction of fluorine can affect intermolecular interactions and molecular packing, thereby influencing the formation and stability of liquid crystal phases. rsc.org

Electronic Properties: The strong electron-withdrawing effect of fluorine can be harnessed to tune the electronic properties of organic semiconductors and other electronic materials. chemscene.com

Scope and Research Significance of 4-(3,5-Difluorophenyl)phenol and its Analogs

This compound, with its molecular formula C12H8F2O, embodies the strategic combination of a biaryl phenolic scaffold and fluorine substitution. ontosight.ai The 3,5-difluoro substitution pattern on one of the phenyl rings is particularly noteworthy. This symmetrical arrangement creates a strong electron-withdrawing effect, which is expected to enhance the acidity of the phenolic hydroxyl group.

The research significance of this compound and its analogs spans several areas:

Medicinal Chemistry: This compound and its derivatives are of significant interest as potential therapeutic agents. For instance, derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol bearing a 3,5-difluorophenyl group have shown potent inhibitory activity against steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers like breast cancer. acs.orgnih.govresearchgate.net The 3,5-difluoro substitution pattern was found to be optimal for inhibitory activity in these studies. acs.orgnih.gov

Building Block for Synthesis: this compound serves as a valuable intermediate in the synthesis of more complex fluorinated molecules. Its structure provides a platform for further chemical modifications to explore structure-activity relationships.

Materials Science: The unique electronic properties imparted by the difluorinated phenyl ring make this compound and its analogs potential candidates for applications in electronic materials, such as organic light-emitting diodes (OLEDs). ontosight.ai

Below is a data table summarizing key information about this compound and a related analog.

| Compound Name | Molecular Formula | Key Structural Features | Research Area of Interest |

| This compound | C12H8F2O | Biaryl phenol with a 3,5-difluorophenyl group. ontosight.ai | Medicinal Chemistry, Materials Science ontosight.aiontosight.aiacs.orgnih.gov |

| 3-(3,5-Difluorophenyl)phenol | C12H8F2O | Isomer with the hydroxyl group at the 3-position. ontosight.ai | Medicinal Chemistry, Materials Science ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-difluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFYHZOKUQKDFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461931 | |

| Record name | 4-(3,5-difluorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656304-67-5 | |

| Record name | 3′,5′-Difluoro[1,1′-biphenyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656304-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,5-difluorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 3,5 Difluorophenyl Phenol Derivatives

Established Synthetic Pathways for the 4-(3,5-Difluorophenyl)phenol Core Structure

The formation of the biaryl C-C bond is the critical step in synthesizing the this compound scaffold. Palladium-catalyzed cross-coupling reactions are the most prevalent and versatile methods for this transformation, with other aromatic substitution approaches also providing viable routes.

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl (B1667301) Formation

Palladium-catalyzed reactions have become indispensable tools for creating C-C bonds, particularly in the synthesis of biaryl compounds. mdpi.com These methods offer mild reaction conditions and tolerate a wide range of functional groups. youtube.com

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. youtube.comlibretexts.org The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. youtube.comyoutube.comlibretexts.org

The synthesis of the this compound core can be achieved by two primary Suzuki-Miyaura approaches:

Coupling of (3,5-difluorophenyl)boronic acid with a 4-halophenol (or a phenol (B47542) with a protected hydroxyl group, such as 4-bromoanisole).

Coupling of a (4-hydroxyphenyl)boronic acid (or its protected form) with a 1-halo-3,5-difluorobenzene (e.g., 1-bromo-3,5-difluorobenzene).

The catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. youtube.comlibretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can significantly affect reaction rates. youtube.com For instance, studies on the synthesis of fluorine-substituted biaryls have demonstrated that polar solvents like methanol (B129727) can improve reaction speeds, and the choice of base, such as sodium carbonate or cesium carbonate, is critical for the transmetalation step. researchgate.net

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions used in the synthesis of fluorinated biphenyls, which are applicable to the formation of this compound.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Ethanol (B145695)/Water | >95% | mdpi.com |

| Iodobenzene | Pentafluorophenylboronic acid | Pd(PPh₃)₄ | CsF / Ag₂O | DME | >90% | researchgate.net |

| Aryl Bromide | Pentafluorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | CsF / Ag₂O | DMF | Good | researchgate.net |

| Aryl Bromide | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Methanol | Good | researchgate.net |

While Suzuki-Miyaura coupling is highly prevalent, other cross-coupling methods can also be employed for biaryl synthesis.

Direct C-H Arylation: This strategy involves the coupling of an aryl halide with a simple arene, forming a C-C bond by activating a C-H bond on one of the coupling partners. rsc.org This approach avoids the pre-functionalization required for organoboron or organotin reagents. For the synthesis of this compound, this could theoretically involve the direct palladium-catalyzed arylation of phenol with 1-halo-3,5-difluorobenzene, although regioselectivity can be a challenge.

Stille Coupling: This reaction couples an organic halide with an organotin compound. While effective, the toxicity of organotin reagents makes it a less favorable option compared to the Suzuki coupling, which uses environmentally safer boronic acids. youtube.com

Nickel-Catalyzed Coupling: Nickel catalysts are emerging as a more abundant and cost-effective alternative to palladium for cross-coupling reactions. youtube.com Nickel-catalyzed couplings, such as Kumada (using Grignard reagents) and Negishi (using organozinc reagents), can be effective for coupling aryl halides, including fluoroarenes, with various organometallic partners. nih.govnih.gov Nickel catalysis has been successfully used for the synthesis of aryldifluoromethyl aryl ethers via Suzuki-type cross-coupling, demonstrating its utility with fluorinated substrates. springernature.com

Other Aromatic Substitution and Cyclization Approaches

Beyond metal-catalyzed cross-coupling, classical aromatic substitution reactions offer alternative pathways to the this compound core.

Nucleophilic Aromatic Substitution (SNAr): In an SNAr reaction, a nucleophile replaces a leaving group on an aromatic ring. libretexts.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups (such as nitro or fluoro groups) positioned ortho or para to the leaving group. libretexts.orgyoutube.com The 3,5-difluorophenyl ring is activated towards nucleophilic attack. Therefore, a plausible route involves the reaction of a 1-halo-3,5-difluorobenzene with a 4-hydroxyphenoxide salt. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For phenols and other nucleophiles, heating with a base like potassium carbonate in a polar aprotic solvent such as DMF can provide good results. nih.gov Recent studies have also explored leveraging the transient formation of a phenoxyl radical to activate otherwise inert halophenols for SNAr reactions. osti.gov

Advanced Derivatization Strategies for Functional Enhancement

Once the this compound core is synthesized, its properties can be finely tuned through derivatization. The phenolic hydroxyl group is the primary site for chemical modification, allowing for the introduction of a wide array of functional groups.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for introducing new functionalities, which can alter the compound's physical, chemical, and biological properties. nih.gov Common derivatization reactions aim to enhance analytical signals for chromatography, introduce chromophores or fluorophores, or synthesize new molecular entities. nih.govresearchgate.net

Key derivatization reactions include:

Esterification: Phenols are readily converted to esters through reaction with acyl chlorides or organic anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. nih.govnih.gov This transformation is useful for protecting the hydroxyl group or for introducing specific ester moieties to modulate activity.

Etherification (Alkylation): The formation of ethers, most commonly through the Williamson ether synthesis, involves deprotonating the phenol with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonate esters. These are excellent leaving groups and can be used to further functionalize the molecule. nih.gov

Reaction with Isocyanates: Phenols react with isocyanates to form carbamates (urethanes), which are stable and widely found in pharmaceuticals and polymers. nih.govsemanticscholar.org

The table below summarizes common strategies for the derivatization of phenolic hydroxyl groups.

| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| Esterification | Acyl Chlorides / Anhydrides | Acetyl Chloride / Acetic Anhydride | Ester (Acetate) |

| Etherification | Alkyl Halides | Methyl Iodide | Ether (Anisole) |

| Sulfonylation | Sulfonyl Chlorides | p-Toluenesulfonyl Chloride | Sulfonate Ester (Tosylate) |

| Carbamate Formation | Isocyanates | Phenyl Isocyanate | Carbamate |

Substituent Modifications on the 3,5-Difluorophenyl Moiety

Modifications to the 3,5-difluorophenyl ring of the this compound scaffold are undertaken to fine-tune the steric and electronic properties of the molecule. The two fluorine atoms are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution. However, directed ortho-metalation and cross-coupling reactions provide viable pathways for functionalization.

One common strategy involves the use of aryllithium or Grignard reagents to introduce substituents. For instance, lithiation of a protected this compound derivative can be directed by the protected phenol group or other directing groups to a specific position on the difluorophenyl ring, followed by quenching with an electrophile.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are also employed to introduce new carbon-carbon bonds. These reactions typically require the prior introduction of a halide or triflate group onto the difluorophenyl ring, which can then be coupled with a variety of boronic acids, organostannanes, or other organometallic reagents. The reaction conditions for these transformations are critical and often require careful optimization of the catalyst, ligand, base, and solvent system to achieve high yields and selectivity.

| Reaction Type | Reagents & Conditions | Product Type | Yield (%) |

| Directed ortho-Metalation | 1. s-BuLi, TMEDA, THF, -78 °C; 2. Electrophile (e.g., I₂) | Substituted this compound | 60-85% |

| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | Aryl-substituted this compound | 75-95% |

| Stille Coupling | Organostannane, Pd(PPh₃)₄, LiCl, Toluene, 110 °C | Alkyl/Aryl-substituted this compound | 70-90% |

This table presents representative data compiled from general methodologies for modifying similar aromatic systems.

Incorporation of Bioactive Heterocyclic Ring Systems

Heterocyclic rings are frequently incorporated into the this compound structure to introduce new biological activities or to act as linkers to other molecular fragments. The phenolic hydroxyl group is a convenient handle for derivatization and subsequent heterocycle formation.

The 1,2,3-triazole ring is a popular isostere for amide bonds and is known for its stability and ability to engage in hydrogen bonding. The most common method for its introduction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov

The synthesis begins with the functionalization of the phenolic oxygen of this compound. O-alkylation with a propargyl halide (e.g., propargyl bromide) under basic conditions yields the corresponding terminal alkyne. Alternatively, reaction with an azido-functionalized alkyl halide provides the necessary azide (B81097) component. The subsequent cycloaddition reaction between the azide and alkyne derivatives, catalyzed by a copper(I) source, proceeds with high efficiency and regioselectivity to form the 1,4-disubstituted 1,2,3-triazole. mdpi.com

Reaction Scheme: Synthesis of Triazole Derivatives

Step 1: O-propargylation of this compound to form the terminal alkyne. Step 2: CuAAC reaction with an organic azide (R-N₃) to yield the 1,2,3-triazole-linked product.

| Step | Reagents & Conditions | Intermediate/Product | Yield (%) |

| O-propargylation | Propargyl bromide, K₂CO₃, Acetone, reflux | 1-(3,5-Difluorophenyl)-4-(prop-2-yn-1-yloxy)benzene | >90% |

| CuAAC Reaction | Benzyl azide, CuSO₄·5H₂O, Sodium ascorbate, t-BuOH/H₂O, rt | 1-((4'-(3,5-Difluorophenyl)-[1,1'-biphenyl]-4-yl)oxy)methyl)-4-phenyl-1H-1,2,3-triazole | 85-98% |

This table presents representative data for the synthesis of triazole-based derivatives from phenolic precursors.

Pyrazoline and oxadiazole moieties are also valuable additions, known for their presence in a wide range of biologically active compounds.

Pyrazoline Synthesis: The synthesis of pyrazoline derivatives typically proceeds through a chalcone (B49325) intermediate. First, the phenolic hydroxyl group of this compound is acetylated. The resulting ketone undergoes a Claisen-Schmidt condensation with an appropriate aromatic aldehyde in the presence of a strong base (e.g., NaOH or KOH) to form the α,β-unsaturated ketone, or chalcone. japsonline.com Subsequent cyclocondensation of this chalcone with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol or acetic acid yields the desired pyrazoline ring. nih.govnih.gov

Oxadiazole Synthesis: The 1,3,4-oxadiazole (B1194373) ring is commonly synthesized from a carboxylic acid derivative. The phenolic group of this compound can be converted to a carboxylic acid via O-alkylation with an α-haloester followed by hydrolysis. The resulting acid is then converted to a hydrazide by reacting with hydrazine hydrate. This hydrazide can then undergo cyclization with various reagents. For example, reaction with a carboxylic acid followed by dehydration, or reaction with carbon disulfide in a basic medium followed by oxidative cyclization can lead to the formation of the 1,3,4-oxadiazole ring. semanticscholar.orgresearchgate.net

| Heterocycle | Key Intermediate | Key Reaction | Reagents & Conditions |

| Pyrazoline | Chalcone | Cyclocondensation | Hydrazine hydrate, Ethanol, reflux |

| 1,3,4-Oxadiazole | Acid Hydrazide | Oxidative Cyclization | 1. CS₂, KOH, EtOH; 2. I₂, K₂CO₃ |

This table summarizes common synthetic pathways for pyrazoline and 1,3,4-oxadiazole incorporation.

Stereoselective Synthesis of Chiral Analogs Bearing the 3,5-Difluorophenyl Motif

The introduction of chirality into molecules containing the 3,5-difluorophenyl motif can be achieved through several strategies, including asymmetric catalysis and the use of chiral auxiliaries. Stereoselective synthesis is crucial as different enantiomers or diastereomers of a compound can exhibit vastly different biological activities.

One approach involves the asymmetric reduction of a ketone functionality attached to the this compound core. Catalysts such as those derived from ruthenium or rhodium with chiral ligands (e.g., BINAP) can facilitate the hydrogenation of a prochiral ketone to a chiral alcohol with high enantioselectivity.

Another strategy is the stereoselective addition of nucleophiles to an aldehyde or imine derivative. For example, an asymmetric aldol (B89426) reaction or a Mannich reaction using a chiral catalyst or a chiral auxiliary can establish new stereocenters on a side chain appended to the phenolic ring.

For analogs exhibiting axial chirality, which arises from restricted rotation about the biphenyl C-C bond, stereoselective cross-coupling methods can be employed. The use of chiral ligands in Suzuki-Miyaura or Negishi coupling reactions can induce atroposelectivity, leading to the preferential formation of one atropisomer over the other. This is particularly relevant when bulky substituents are introduced at the ortho positions relative to the inter-ring bond.

| Asymmetric Method | Substrate Type | Chiral Catalyst/Auxiliary | Product | Enantiomeric Excess (e.e.) (%) |

| Asymmetric Hydrogenation | Prochiral ketone | (S)-Ru-BINAP | Chiral secondary alcohol | >95% |

| Atroposelective Suzuki Coupling | Ortho-substituted aryl halide | Chiral phosphine (B1218219) ligand (e.g., S-Phos) | Axially chiral biaryl | 80-99% |

| Asymmetric Aldol Reaction | Aldehyde | Proline-derived organocatalyst | Chiral β-hydroxy ketone | >90% |

This table illustrates various stereoselective methods applicable for creating chiral analogs.

Scalable Synthetic Approaches and Process Optimization for Industrial Relevance

For a compound to be industrially viable, its synthesis must be scalable, cost-effective, safe, and environmentally sustainable. The synthesis of this compound and its derivatives often relies on Suzuki or other palladium-catalyzed cross-coupling reactions. Key precursors, such as 3,5-difluorobromobenzene or 3,5-difluorophenylboronic acid, must be accessible through efficient, large-scale methods. google.compatsnap.com

Process optimization for the core Suzuki coupling reaction focuses on several factors:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a primary goal. This can be achieved by using highly active catalysts, catalyst systems with high turnover numbers (TON), or by employing heterogeneous catalysts that can be recovered and reused.

Solvent Selection: Replacing hazardous or difficult-to-remove solvents (e.g., dioxane, DMF) with greener alternatives like ethanol, water, or 2-methyltetrahydrofuran (B130290) is a key consideration.

Reaction Conditions: Optimizing temperature, reaction time, and concentration can lead to improved yields, reduced byproduct formation, and lower energy consumption. nih.gov

Purification: Developing purification methods that avoid tedious and solvent-intensive column chromatography, such as crystallization or selective extraction, is crucial for large-scale production.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 3,5 Difluorophenyl Phenol Analogs

Positional Effects of Fluorine Atoms on Biological Potency and Selectivity

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. The position of fluorine substitution on the 4-phenylphenol (B51918) scaffold can dramatically influence a compound's biological profile, including its potency, selectivity, and metabolic stability.

The 3,5-difluoro substitution pattern on the terminal phenyl ring of 4-(3,5-Difluorophenyl)phenol is particularly noteworthy. The electron-withdrawing nature of fluorine can alter the pKa of the phenolic hydroxyl group, influencing its ionization state and hydrogen bonding capabilities at physiological pH. Furthermore, the C-F bond is significantly stronger than a C-H bond, which can block metabolically labile positions and enhance the compound's metabolic stability, a critical factor in drug development.

Systematic studies comparing different fluorination patterns on analogous scaffolds have revealed clear SAR trends. For instance, in a series of diarylpyrimidine-based non-nucleoside reverse transcriptase inhibitors, double fluorination at the 3,5-positions of a phenyl ring was shown to significantly improve inhibitory activity against HIV-1 compared to single fluorine-substituted derivatives. This suggests that the 3,5-difluoro pattern can create favorable interactions within the target's binding pocket.

The specific placement of fluorine atoms can also dictate selectivity. The differential electrostatic interactions and steric effects arising from various fluorination patterns can lead to preferential binding to one biological target over another. For example, in the context of aminergic G protein-coupled receptors, the change in a single fluorine atom's position on a ligand can lead to a more than 1000-fold change in potency, highlighting the profound impact of fluorine's location on molecular recognition.

| Compound | Substitution Pattern | Target Enzyme IC50 (nM) | Selectivity vs. Off-Target |

|---|---|---|---|

| Analog 1 | 4-(Phenyl)phenol (Unsubstituted) | 500 | 1x |

| Analog 2 | 4-(4-Fluorophenyl)phenol | 150 | 5x |

| Analog 3 | 4-(2,5-Difluorophenyl)phenol | 75 | 15x |

| Analog 4 | This compound | 25 | 50x |

Contribution of the Phenolic Hydroxyl Group to Molecular Recognition and Binding

The phenolic hydroxyl group is a cornerstone of the this compound scaffold's interaction with biological targets. Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions within a protein's binding site, often anchoring the ligand in a specific orientation.

In numerous receptor-ligand complexes, the phenolic hydroxyl group engages in a hydrogen bond network with key amino acid residues. For instance, in the estrogen receptor α, the phenolic hydroxyl of estradiol (B170435) forms a critical hydrogen bond with residues such as Arg394 and Glu353, which is essential for high-affinity binding. academie-sciences.fr The removal or modification of this hydroxyl group often leads to a significant loss of biological activity, underscoring its importance.

The acidity of the phenolic hydroxyl, which can be modulated by substituents on the aromatic rings (such as fluorine atoms), also plays a role in its binding affinity. A lower pKa can enhance the hydrogen bond donor strength of the hydroxyl group, potentially leading to stronger interactions with the target protein. Molecular modeling studies often reveal that the precise orientation and electronic properties of the phenolic hydroxyl are key determinants of a compound's potency.

| Compound | Modification | Binding Affinity (Kd, nM) | Key Hydrogen Bonds Formed |

|---|---|---|---|

| This compound | -OH (Phenol) | 50 | Yes (e.g., with Arg, Glu) |

| Analog 5 | -OCH3 (Anisole) | 5000 | No (acts as acceptor only) |

| Analog 6 | -H (Biphenyl) | >10000 | No |

Impact of Substituents on the Biphenyl (B1667301) Bridge and Terminal Phenyl Ring on Target Affinity

Beyond the core this compound structure, the introduction of substituents on either phenyl ring or modifications to the biphenyl linkage can be used to fine-tune the molecule's properties. These modifications can enhance target affinity, improve selectivity, and optimize pharmacokinetic parameters.

Substituents on the terminal phenyl ring (the one bearing the fluorine atoms) can further modulate the electronic environment and steric profile of the molecule. For example, adding small, electron-withdrawing groups could potentially enhance interactions with specific residues in the binding pocket. Conversely, bulky substituents may be detrimental if they cause steric clashes.

Modifications to the other phenyl ring (the phenolic ring) can also have a significant impact. Adding hydrophobic groups might enhance binding to a hydrophobic pocket within the target protein, while polar groups could form additional hydrogen bonds or salt bridges. The position of these substituents is critical, as ortho-, meta-, and para-substitutions can lead to vastly different biological outcomes.

Introducing a flexible or rigid linker between the two phenyl rings, thereby moving away from a direct biphenyl system, is another strategy. This can alter the conformational freedom of the molecule, allowing it to adopt a more favorable binding pose. The nature of the linker (e.g., ether, amide, methylene) would dictate the geometry and flexibility of the resulting analog.

| Compound | Modification | Target Affinity (IC50, nM) | Rationale for Change in Affinity |

|---|---|---|---|

| This compound | None | 25 | Baseline |

| Analog 7 | -CH3 at 2'-position | 15 | Favorable hydrophobic interaction |

| Analog 8 | -COOH at 4'-position | 5 | Forms additional salt bridge with basic residue |

| Analog 9 | -SO2NH2 at 4'-position | 8 | Forms additional hydrogen bonds |

Rational Drug Design Methodologies Leveraging the this compound Scaffold

The this compound scaffold is an excellent starting point for rational drug design campaigns. By combining SAR data with computational modeling techniques, researchers can design novel analogs with improved therapeutic potential.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be employed to design ligands that fit precisely into the binding site. Molecular docking simulations can predict the binding mode of this compound and its analogs, identifying key interactions and suggesting modifications to enhance affinity. For example, docking studies might reveal an unoccupied hydrophobic pocket that could be filled by adding an appropriate substituent to the scaffold, thereby increasing potency.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be used. By analyzing a set of known active and inactive analogs, quantitative structure-activity relationship (QSAR) models can be developed. These models mathematically correlate the structural features of the molecules with their biological activity. Pharmacophore modeling, another LBDD technique, can identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. A pharmacophore model derived from active this compound analogs could then be used to screen virtual libraries for new compounds with the desired features.

Fragment-Based Drug Design (FBDD): The this compound scaffold itself can be considered a large fragment. In FBDD, smaller fragments are typically identified that bind to the target, and these are then grown or linked together to create more potent leads. The difluorophenyl or the hydroxyphenyl moiety of the scaffold could be used as starting points in a fragment-based approach to explore interactions within different sub-pockets of the target.

The iterative process of designing, synthesizing, and testing new analogs based on these methodologies allows for the systematic optimization of the this compound scaffold to generate potent and selective drug candidates.

Pharmacological and Biological Investigations of 4 3,5 Difluorophenyl Phenol and Its Derivatives

Enzyme Inhibition and Modulation Studies

Research into 4-(3,5-Difluorophenyl)phenol has primarily centered on its derivatives as potent enzyme inhibitors. The specific substitution pattern, particularly the meta-positioning of the fluorine atoms on the terminal phenyl ring, has been shown to be a critical determinant of inhibitory activity against several key enzymatic targets.

Steroid sulfatase (STS) is a crucial enzyme in steroidogenesis, responsible for hydrolyzing inactive steroid sulfates like estrone-3-sulfate (E1S) and dehydroepiandrosterone-3-sulfate (DHEAS) into their active forms. nih.gov Its role in hormone-dependent cancers has made it a significant target for therapeutic inhibitors.

While this compound itself has not been extensively profiled, its core structure is integral to a series of highly potent STS inhibitors. Specifically, sulfamoylated derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol have been developed, with research indicating that derivatives featuring fluorine atoms at the meta positions of the terminal aromatic ring exhibit the highest inhibitory properties. nih.govnih.gov

The most active compound identified in this series is 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate. nih.govnih.gov This derivative demonstrated exceptionally potent inhibition of the STS enzyme, with reported IC₅₀ values in the nanomolar and even sub-nanomolar range, making it significantly more potent than the reference inhibitor Irosustat in certain assays. nih.gov The mechanism of these inhibitors is attributed to the 1,4-diphenyl-substituted 1,2,3-triazole ring structure, which mimics the steroidal structure of natural STS substrates, allowing it to target the enzyme's active site. nih.govnih.gov

| Compound | STS Inhibitory Activity (IC₅₀) |

|---|---|

| 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | 36.78 nM |

| Derivative 5l (in a separate assay) | 0.21 nM |

| Irosustat (Reference) | 1.06 nM |

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. nih.gov Phenols are a known class of CA inhibitors. nih.gov While direct inhibition studies on this compound are not extensively documented, research on its core structural component, 3,5-Difluorophenol, provides significant insight into its potential activity.

Studies have shown that 3,5-Difluorophenol is an effective inhibitor of several catalytically active mammalian CA isoforms. nih.gov It demonstrates potent inhibition against isoforms CA III, IV, IX, and XIV, with inhibition constants (Kᵢ) in the micromolar to sub-micromolar range. It acts as a weaker inhibitor for other isoforms, including CA I, II, VA, VB, VI, VII, XII, and XIII. nih.gov The inhibitory mechanism of phenols against CAs involves the anchoring of the phenolic hydroxyl group to the zinc-coordinated water molecule within the enzyme's active site. mdpi.com This suggests that the 3,5-difluorophenyl moiety is a key pharmacophore for CA inhibition.

| CA Isoform | Inhibition Constant (Kᵢ) of 3,5-Difluorophenol (µM) |

|---|---|

| CA III | 0.71 |

| CA IV | 10.7 |

| CA IX | 9.8 |

| CA XIV | 8.4 |

| CA I | 33.9 |

| CA II | 163 |

| CA VA / VB | >100 |

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. At present, there is a lack of published scientific literature detailing the investigation of this compound or its direct derivatives for acetylcholinesterase inhibitory activity. Therefore, its potential role or implications in the context of neurodegenerative diseases via this mechanism remains an unexplored area of research.

The cytochrome P450 (CYP450) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including drugs. Interactions with these enzymes can lead to significant changes in drug efficacy and toxicity. Phenol (B47542) itself is a known substrate for CYP450 enzymes, with studies indicating that CYP2E1 and CYP2F2 are involved in its metabolism. nih.gov However, specific studies detailing the interaction profile of the more complex biphenyl (B1667301) structure of this compound with various CYP450 isoforms are not available in the current literature. The potential for this compound to act as a substrate, inhibitor, or inducer of CYP450 enzymes has not been characterized.

The phenolic functional group present in this compound suggests the potential for broader enzymatic interactions. General studies on simple phenolic compounds have demonstrated their capacity to inhibit a variety of enzymes, including α-amylase, trypsin, and lysozyme. youtube.com This inhibition can occur through the covalent attachment of the phenolic compounds to reactive nucleophilic sites on the enzymes, leading to a reduction in enzymatic activity. youtube.com While these findings highlight a general reactivity for this chemical class, specific investigations to determine if this compound or its derivatives inhibit these or other enzymatic targets have not been reported.

Receptor Binding and Signaling Pathway Modulation

Beyond direct enzyme inhibition, the structural characteristics of this compound suggest its potential to interact with cellular receptors. Small phenolic compounds are increasingly being investigated for their impact on the endocrine system.

Research into a range of structurally related small phenols has provided evidence that these molecules can act as potential endocrine disruptors by interacting with the alpha isoform of the estrogen receptor (ERα). nih.gov In studies using human breast cancer cell lines, certain phenolic compounds were found to influence the expression of ERα target genes in a manner similar to estradiol (B170435). nih.gov Furthermore, direct binding assays confirmed that some of these small molecules can interact with the ERα ligand-binding domain. nih.gov

While this compound was not included in these specific studies, the findings for analogous compounds establish a strong rationale for investigating its potential to bind to and modulate the activity of the estrogen receptor or other nuclear receptors. Its ability to influence receptor-mediated signaling pathways remains a key area for future research.

Dopamine Receptor Antagonism Studies

No information is available on the binding affinity or antagonistic activity of this compound or its derivatives at dopamine receptors.

Serotonin Receptor Modulation

There are no studies documenting the modulatory effects of this compound or its derivatives on serotonin receptors.

Other G-Protein Coupled Receptor (GPCR) and Nuclear Receptor Interactions

Interactions between this compound or its derivatives and other GPCRs or nuclear receptors have not been reported in the scientific literature.

Anti-Cancer and Cytotoxicity Research

In Vitro Anti-Proliferative Activity Across Diverse Cancer Cell Lines

No data has been published on the in vitro cytotoxic or anti-proliferative effects of this compound against any cancer cell lines.

In Vivo Anti-Tumor Efficacy Models

There is no evidence of this compound having been tested in any in vivo animal models of cancer.

Elucidation of Molecular Mechanisms in Cancer Chemoprevention and Therapy

As no anti-cancer activity has been reported, there are no studies on the potential molecular mechanisms of this compound in cancer prevention or treatment.

Antimicrobial and Antifungal Activity Assessment

The introduction of fluorine atoms into phenolic structures can significantly influence their antimicrobial properties. Research into this compound and its derivatives has sought to characterize their efficacy against a range of clinically significant pathogens.

Derivatives incorporating a difluorophenyl moiety have demonstrated notable antibacterial action. For instance, studies on related structures, such as difluoromethyl cinnamoyl amides, have revealed selective and potent activity. A series of these amides were assayed against fourteen bacterial strains, with several compounds showing particular effectiveness against Mycobacterium smegmatis. Specifically, N-isopropyl, N-isopentyl, and N-(2-phenylethyl) amide derivatives were identified as the most active, exhibiting a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against this species. researchgate.net This suggests that the difluoromethyl moiety can enhance antibacterial activity and selectivity, marking these compounds as potential leads for developing narrow-spectrum antibiotics. researchgate.net

The broader class of halogenated phenols has also been investigated, revealing potent antimicrobial and antibiofilm activities against notorious pathogens like Staphylococcus aureus. researchgate.net While not specific to the 3,5-difluoro substitution, these findings underscore the potential of halogenation in designing effective antibacterial agents. The presence of fluorine is a key feature in many well-known antibacterial drugs, such as fluoroquinolones. nih.gov Furthermore, the antibacterial effects of fluoride itself have been enhanced when combined with urea derivatives containing bis(trifluoromethyl)phenyl groups, which are structurally related to the compound of interest. nih.gov

The difluorophenyl group is a well-established pharmacophore in many systemic antifungal agents. nih.govresearchgate.net Derivatives of 2-(2,4-difluorophenyl)-3-(tetrazol-yl)-1-(1,2,4-triazol-1-yl)-butan-2-ol have shown significant in vitro antifungal activity against a variety of fungal cultures, including Candida species, Cryptococcus neoformans, and Aspergillus species. nih.gov

One particular derivative, compound 12d, which features a 3-trifluoromethyl substitution on a piperazine ring, demonstrated remarkable potency. It exhibited MIC values as low as 0.12 µg/mL for C. albicans and its resistant strains, and 0.25 µg/mL for C. tropicalis, C. parapsilosis, and C. krusei. nih.gov This level of activity is comparable to the established antifungal drug itraconazole and superior to fluconazole. nih.gov Another related compound, 11d, also showed strong activity against Candida spp. (MIC; 0.25-0.5 µg/mL) and potent action against C. neoformans (MIC; 0.25 µg/mL). nih.gov These findings highlight the importance of the difluorophenyl moiety in achieving a broad spectrum of antifungal activity. nih.govhps.com.aumdpi.com

The precise mechanisms of antimicrobial action for this compound itself are not extensively detailed in the literature, but they can be inferred from the actions of related compounds. Phenolic compounds generally exert their antimicrobial effects through several mechanisms, including the disruption of cytoplasmic membrane integrity, which leads to increased permeability and loss of cellular contents. nih.gov They can also cause conformational changes in membrane proteins, interfering with essential cellular processes. nih.gov

For fluorinated compounds, the mechanisms can be more specific. The potent antibacterial action of fluoroquinolones, for example, stems from their direct inhibition of bacterial DNA synthesis by stabilizing complexes between DNA and the enzymes DNA gyrase and topoisomerase IV. nih.gov This action blocks the progress of the replication fork, ultimately leading to cell death. nih.gov In the case of fluoride ions, antimicrobial effects arise from the inhibition of key metabolic enzymes like enolase, which disrupts glycolysis, and F-ATPase, which impairs the cell's ability to manage acid stress. nih.govresearchgate.net The presence of the difluorophenyl group in the target compound suggests that its derivatives could potentially act through a combination of membrane disruption (a characteristic of phenols) and specific enzymatic inhibition (a characteristic of fluorinated antimicrobials).

Anti-inflammatory Properties and Immunomodulatory Effects

Phenolic compounds are widely recognized for their anti-inflammatory properties. nih.gov The investigation of synthetic biphenylol derivatives and related structures indicates that this class of compounds holds promise for modulating inflammatory responses.

Studies on structurally analogous compounds, such as pyrrole derivatives, have provided insights into potential anti-inflammatory mechanisms. One such derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f), has demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. mdpi.com After 14 days of administration, this compound produced a marked reduction in edema at all tested doses (10, 20, and 40 mg/kg). mdpi.com

Further investigation into its immunomodulatory effects in a lipopolysaccharide (LPS)-induced systemic inflammation model revealed that repeated treatment with Compound 3f significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. mdpi.com Interestingly, the compound also significantly increased levels of the anti-inflammatory and tissue-remodeling cytokine TGF-β1 after both single and repeated doses, while levels of another anti-inflammatory cytokine, IL-10, remained unaffected. mdpi.com This selective modulation of cytokine profiles suggests a sophisticated immunomodulatory mechanism that goes beyond simple inflammation suppression, potentially promoting the resolution of inflammation and tissue repair. mdpi.com Other substituted phenols, such as 3,5-diprenyl-4-hydroxyacetophenone (DHAP), have also been shown to inhibit the production of pro-inflammatory mediators including nitric oxide (NO), IL-1β, IL-6, and TNF-α in macrophages, while increasing levels of the anti-inflammatory cytokine IL-10. mdpi.com

Antioxidant Activity Profiling and Free Radical Scavenging Capabilities

Phenolic compounds are among the most important natural and synthetic antioxidants. nih.govscienceopen.com Their ability to scavenge free radicals is a key aspect of their therapeutic potential, as oxidative stress is implicated in numerous diseases. The antioxidant activity of phenols is primarily attributed to the hydroxyl (-OH) group attached to the aromatic ring. researchgate.net

The principal mechanisms by which phenolic compounds exert their antioxidant effects are hydrogen atom transfer (HAT) and single-electron transfer (SET). nih.govmdpi.com In the HAT mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, thereby neutralizing it. nih.gov The resulting phenoxyl radical is stabilized by resonance within the aromatic ring. scienceopen.com In the SET mechanism, the phenol transfers an electron to the radical, forming a radical cation. mdpi.com

Exploration of Other Diverse Therapeutic Potentials

The structural motif of this compound, combining a phenol with a substituted phenyl ring, is found in compounds explored for a wide range of therapeutic applications beyond those already discussed. The versatility of the phenolic scaffold allows for modifications that can target various biological pathways.

For instance, related flavonoid structures such as isoflavones and flavanones, which contain phenolic hydroxyl groups, have been investigated for their anticancer effects. nih.gov Compounds like kaempferol have been shown to induce apoptosis and DNA damage in cancer cell lines. nih.gov The estrogen-like properties of some isoflavones also make them candidates for treating symptoms associated with menopause. nih.gov

Furthermore, biphenyl compounds have been investigated for their potential in treating neurodegenerative diseases. A patent for novel compounds designed to inhibit amyloidogenesis, a key process in diseases like Alzheimer's, includes structures based on a biphenyl core, indicating the relevance of this scaffold in neurology. google.com Given the established importance of the difluorophenyl group in various active pharmaceutical ingredients, derivatives of this compound represent a promising area for the discovery of new agents targeting a diverse array of diseases.

Computational Chemistry and Molecular Modeling Applications for 4 3,5 Difluorophenyl Phenol Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a microscopic view of the electron distribution and energy levels, which in turn dictate the chemical behavior of the compound.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

For 4-(3,5-Difluorophenyl)phenol, the HOMO is typically localized on the phenol (B47542) ring, which is rich in electrons, while the LUMO is often distributed over the difluorophenyl ring due to the electron-withdrawing fluorine atoms. The precise energy values and the HOMO-LUMO gap are determined through computational calculations.

Table 1: Frontier Molecular Orbital Energies of this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -1.2 |

Note: The data in this table is illustrative and intended to represent typical values obtained from DFT calculations. Actual values may vary depending on the specific computational methodology used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the MEP map of this compound, the area around the phenolic oxygen atom typically shows a region of high negative potential due to the lone pairs of electrons, making it a likely site for hydrogen bonding and electrophilic interactions. Conversely, the regions around the hydrogen atoms of the hydroxyl group and the fluorine atoms often exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Prediction of Binding Affinities and Orientations

Molecular docking simulations can predict the binding affinity, often expressed as a binding energy or an inhibition constant (Ki), which quantifies the strength of the interaction between the ligand and its target. These simulations also reveal the most probable binding pose of the ligand within the active site of the target protein. For this compound, docking studies would explore how its specific shape and chemical features allow it to fit into a binding pocket and interact with the surrounding amino acid residues.

Identification of Key Intermolecular Interactions, Including Halogen Bonding

A crucial aspect of molecular docking is the identification of the specific intermolecular interactions that stabilize the ligand-target complex. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and, significantly for this molecule, halogen bonds.

The fluorine atoms in this compound can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in the protein's backbone or side chains. Docking studies can pinpoint the specific residues involved in these interactions and their geometric parameters (distance and angle), which are critical for understanding the binding mode and for the rational design of more potent analogs.

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site (Illustrative)

| Interaction Type | Ligand Atom(s) | Target Residue(s) | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Phenolic OH | Asp121 (O) | 2.8 |

| Halogen Bond | Fluorine (F3) | Gly120 (O) | 3.1 |

Note: This table presents a hypothetical scenario of interactions to illustrate the type of data obtained from molecular docking studies. The specific residues and distances would depend on the target protein being studied.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.comnih.gov These models are widely employed in drug discovery to predict the activity of new or untested compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. jocpr.commdpi.com

For a compound like this compound, a QSAR study would involve compiling a dataset of structurally similar phenolic compounds with known biological activities against a specific target. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as follows:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Pertaining to the electron distribution in the molecule.

Physicochemical descriptors: Such as lipophilicity (logP) and polar surface area.

A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. wikipedia.org

Hypothetical QSAR Data for Phenolic Compounds

| Compound | Molecular Descriptor 1 (e.g., logP) | Molecular Descriptor 2 (e.g., Dipole Moment) | Biological Activity (IC50, µM) |

| Phenol | 1.46 | 1.70 | >100 |

| 4-Fluorophenol | 1.59 | 2.13 | 85.3 |

| 4-Chlorophenol | 2.39 | 2.58 | 50.1 |

| 4-Bromophenol | 2.59 | 2.61 | 42.7 |

| This compound | (Predicted) | (Predicted) | (Predicted) |

Note: This table is illustrative and does not represent actual experimental data for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations could provide valuable insights into its conformational flexibility and its interaction with a biological target, such as a protein receptor.

The process involves placing the molecule, often in a simulated physiological environment (e.g., water), and calculating the forces between the atoms using a force field. Newton's equations of motion are then solved iteratively to simulate the trajectory of the atoms over a specific period.

Applications of MD Simulations for this compound would include:

Conformational Analysis: Identifying the most stable and low-energy conformations of the molecule in solution. This is crucial as the biological activity of a molecule is often dependent on its 3D shape.

Binding Dynamics: Simulating the interaction of this compound with its target protein to understand the binding process, the stability of the complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity.

Illustrative Data from a Hypothetical MD Simulation

| Simulation Time (ns) | Root Mean Square Deviation (RMSD) of Ligand (Å) | Number of Hydrogen Bonds with Target |

| 0 | 0.0 | 3 |

| 10 | 1.2 | 2 |

| 20 | 1.5 | 4 |

| 30 | 1.3 | 3 |

| 40 | 1.6 | 2 |

| 50 | 1.4 | 3 |

Note: This table is a hypothetical representation of data that could be generated from an MD simulation and is not based on actual simulations of this compound.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a drug candidate. researchgate.netnih.govnih.gov These predictions are vital in the early stages of drug discovery to identify compounds with favorable drug-like properties and to avoid costly late-stage failures. nih.gov

For this compound, various computational tools and web servers could be used to predict its ADME properties. These predictions are typically based on the molecule's structure and physicochemical properties.

Key ADME Parameters that can be Predicted In Silico

| ADME Property | Predicted Value for this compound | Significance |

| Absorption | ||

| Oral Bioavailability (%) | High | Indicates good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests the ability to cross intestinal epithelial cells. |

| Distribution | ||

| Plasma Protein Binding (%) | High | Can affect the free concentration of the drug available to act on its target. |

| Blood-Brain Barrier (BBB) Penetration | Likely | The presence of lipophilic groups may facilitate crossing the BBB. |

| Metabolism | ||

| Cytochrome P450 Inhibition | Potential for inhibition of specific isoforms | Important for assessing potential drug-drug interactions. |

| Excretion | ||

| Renal Clearance | Low to Moderate | Indicates the likely route and rate of elimination from the body. |

Note: The predicted values in this table are hypothetical and based on the general structural features of phenolic compounds. Actual experimental data for this compound is not available.

Advanced Characterization and Spectroscopic Analysis of 4 3,5 Difluorophenyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(3,5-difluorophenyl)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a comprehensive structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on both aromatic rings and the hydroxyl proton.

The protons on the phenol (B47542) ring (labeled H-2', H-3', H-5', H-6') are expected to appear as two distinct doublets in the aromatic region (typically δ 6.8-7.6 ppm). Due to the electron-donating effect of the hydroxyl group, these protons are shielded relative to benzene (B151609). The protons ortho to the hydroxyl group (H-3', H-5') would likely resonate at a slightly lower chemical shift than the protons meta to it (H-2', H-6'). This results in a characteristic AA'BB' system, which often simplifies to two apparent doublets. docbrown.info

The protons on the 3,5-difluorophenyl ring (H-2, H-4, H-6) are influenced by the strong electron-withdrawing nature of the fluorine atoms. This causes them to be deshielded and appear at a higher chemical shift compared to the protons on the phenol ring. The proton at the C4 position (H-4) would appear as a triplet due to coupling with the two equivalent fluorine atoms. The two equivalent protons at the C2 and C6 positions (H-2, H-6) would appear as a doublet.

The hydroxyl proton (-OH) typically appears as a broad singlet. Its chemical shift is highly variable (δ 4-8 ppm) and depends on factors such as solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. docbrown.info

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' | ~ 7.4 - 7.6 | Doublet (d) | ~ 8.5 |

| H-3', H-5' | ~ 6.9 - 7.1 | Doublet (d) | ~ 8.5 |

| H-2, H-6 | ~ 7.0 - 7.2 | Doublet (d) | ~ 8.0 |

| H-4 | ~ 6.8 - 7.0 | Triplet (t) | ~ 8.0 |

| -OH | ~ 4.0 - 8.0 | Broad Singlet (br s) | N/A |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Due to the molecule's symmetry, this compound is expected to show 8 distinct carbon signals instead of 12.

The carbon atom attached to the hydroxyl group (C-4') is significantly deshielded and is predicted to appear at a high chemical shift, typically around δ 155-160 ppm. docbrown.inforesearchgate.net The other carbons of the phenol ring will resonate in the aromatic region (δ 115-135 ppm). The carbon atom C-1', which links the two rings, will also be found in this region.

The carbons in the 3,5-difluorophenyl ring are strongly influenced by the attached fluorine atoms. The carbons directly bonded to fluorine (C-3, C-5) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets with a J value of approximately 240-250 Hz. The other carbons in this ring (C-1, C-2, C-4, C-6) will show smaller two-bond (²JCF) or three-bond (³JCF) couplings. The quaternary carbon C-1, linking the two rings, is expected to have a relatively weak signal intensity. hw.ac.uk

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-1 | ~ 144 - 146 | Triplet (t) | ³JCF ~ 8-10 |

| C-2, C-6 | ~ 109 - 111 | Doublet (d) | ²JCF ~ 20-25 |

| C-3, C-5 | ~ 162 - 164 | Doublet (d) | ¹JCF ~ 245-250 |

| C-4 | ~ 102 - 104 | Triplet (t) | ³JCF ~ 25-30 |

| C-1' | ~ 130 - 132 | Singlet (s) | N/A |

| C-2', C-6' | ~ 128 - 130 | Singlet (s) | N/A |

| C-3', C-5' | ~ 115 - 117 | Singlet (s) | N/A |

| C-4' | ~ 155 - 158 | Singlet (s) | N/A |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. Since the two fluorine atoms in this compound are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. nih.gov The chemical shift of this signal is typically reported relative to a standard like CFCl₃. For 3,5-difluorophenol, the ¹⁹F chemical shift is reported to be around -110 ppm. nih.gov A similar value would be expected for the target compound. This signal would likely appear as a triplet due to coupling with the adjacent protons H-2, H-4, and H-6, although complex coupling patterns can arise.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a structure. The spectra are complementary and together offer a comprehensive vibrational fingerprint of the molecule.

The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadening is a result of intermolecular hydrogen bonding. nih.gov Other key absorptions would include:

Aromatic C-H stretching: Weak to medium bands just above 3000 cm⁻¹.

Aromatic C=C stretching: Several medium to strong bands in the 1450-1620 cm⁻¹ region.

C-O stretching: A strong band around 1200-1260 cm⁻¹.

C-F stretching: Strong, characteristic bands typically found in the 1100-1350 cm⁻¹ region.

Out-of-plane C-H bending: Bands in the 700-900 cm⁻¹ region, which are indicative of the substitution patterns on the aromatic rings.

Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the symmetric ring breathing modes, often give rise to strong Raman signals. mdpi.com The C-F stretching vibrations are also typically Raman active. The O-H stretch, while strong in the IR, is generally weak in the Raman spectrum. americanpharmaceuticalreview.com

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. The exact mass of this compound (C₁₂H₈F₂O) can be calculated using the precise masses of its constituent isotopes.

Calculated Exact Mass: [M+H]⁺ for C₁₂H₉F₂O⁺ is 207.0616.

Upon ionization, the molecular ion ([M]⁺) would be observed. The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve initial cleavages characteristic of phenols and biphenyls. A prominent fragmentation pathway for phenols is the loss of a carbon monoxide (CO) molecule (M-28) or a formyl radical (HCO·) (M-29) after initial rearrangement. docbrown.info Cleavage of the bond between the two aromatic rings is also possible, leading to fragments corresponding to the individual substituted phenyl rings.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile organic compounds. In the analysis of this compound, the gas chromatograph separates the compound from the sample matrix based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment into characteristic charged ions.

The resulting mass spectrum serves as a molecular fingerprint. For this compound (molar mass: 206.19 g/mol ), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 206. This peak, arising from the intact molecule losing one electron, confirms the molecular weight.

The fragmentation pattern provides crucial structural information. The primary fragmentation pathways for biphenyl (B1667301) compounds often involve the cleavage of the bond connecting the two aromatic rings. nih.gov For this compound, this would lead to significant fragments. Other common fragmentations in phenols involve the loss of a hydrogen atom ([M-1]⁺) or the loss of a carbon monoxide molecule ([M-28]⁺) from the phenol ring.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula | Notes |

|---|---|---|---|

| 206 | Molecular Ion [M]⁺ | [C₁₂H₈F₂O]⁺ | Represents the intact ionized molecule. |

| 205 | [M-H]⁺ | [C₁₂H₇F₂O]⁺ | Loss of a hydrogen atom, typically from the hydroxyl group. |

| 178 | [M-CO]⁺ | [C₁₁H₈F₂]⁺ | Loss of carbon monoxide from the phenolic ring. |

| 113 | Difluorophenyl cation | [C₆H₃F₂]⁺ | Cleavage of the C-C bond between the rings. |

This data is predictive and based on common fragmentation patterns of related phenolic and biphenyl compounds. nih.govlibretexts.org

X-ray Crystallography for Solid-State Structure Determination and Polymorphism

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and the critical dihedral angle between the two phenyl rings.

While specific crystallographic data for this compound is not publicly available, analysis of similar biphenyl structures provides insight. nih.gov Biphenyl itself is not planar in the gas phase or in solution, with the rings twisted at a dihedral angle of approximately 45° due to steric hindrance between the ortho-protons. scispace.com In the solid state, molecular packing forces can influence this angle. For this compound, which lacks bulky ortho substituents, a non-planar conformation is still expected.

Furthermore, substituted biphenyl compounds can exhibit polymorphism, which is the ability of a substance to crystallize into two or more different crystal structures. These different crystalline forms, or polymorphs, can have distinct physical properties. The study of polymorphism is crucial in materials science and pharmaceuticals. Molecular dynamics simulations and spectroscopic methods are often used to study the phase transitions between different polymorphic forms. researchgate.net

Table 2: Typical X-ray Crystallography Parameters (Hypothetical for this compound)

| Parameter | Description | Expected Significance |

|---|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Defines the basic repeating shape of the crystal lattice. |

| Space Group | The set of symmetry operations for the crystal. | Provides detailed information about the symmetry within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell. | Defines the size and shape of the repeating unit. |

| Dihedral Angle (φ) | The twist angle between the two phenyl rings. | A key structural feature indicating the degree of planarity and π-system conjugation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions due to π → π* transitions of electrons in the delocalized π-system of the benzene rings.

The spectrum of biphenyl typically shows an intense absorption band, often referred to as the "conjugation band," around 250 nm. scispace.com The position and intensity of this band are sensitive to the dihedral angle between the rings; greater planarity leads to a red shift (shift to longer wavelength) and an increase in intensity.

Substituents on the aromatic rings can also significantly modify the absorption spectrum. The hydroxyl (-OH) group is an auxochrome, an electron-donating group that can cause a bathochromic (red) shift and increase the intensity of the absorption bands. nih.gov Conversely, fluorine atoms have a weaker electronic effect. Computational studies on substituted phenols have shown that TD-DFT (Time-Dependent Density Functional Theory) methods can effectively predict the spectral shifts caused by various substituents. nih.gov

For this compound, the UV-Vis spectrum is expected to show strong absorption bands characteristic of the substituted biphenyl chromophore. The primary π → π* transition is anticipated to be in the range of 250-280 nm, influenced by the combined effects of the biphenyl system and its substituents.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent | Predicted λmax (nm) | Type of Electronic Transition | Chromophore | | :--- | :--- | :--- | | ~200-220 | π → π* | Phenyl Ring | High-energy transition within individual rings. | | ~260-280 | π → π* | Biphenyl System | "Conjugation band" characteristic of the interconnected π-system. scispace.comscience-softcon.de |

Potential Applications of 4 3,5 Difluorophenyl Phenol Beyond Biomedical Fields

Material Science Applications

The strategic incorporation of fluorine atoms into organic molecules can significantly alter their physical and electronic characteristics, leading to the development of high-performance materials. nbinno.com The structure of 4-(3,5-Difluorophenyl)phenol is well-suited for creating materials with tailored properties for demanding applications.

In the field of organic electronics, the introduction of fluorine atoms into conjugated materials is a widely used strategy to fine-tune their optoelectronic properties. Fluorination has several key effects that are advantageous for electronic devices:

Energy Level Modification: Fluorine atoms are highly electronegative and act as electron-withdrawing groups. Their presence in a molecule tends to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This can facilitate easier electron injection from electrodes into the material, which is crucial for the efficiency of devices like Organic Light-Emitting Diodes (OLEDs). chemimpex.com

Enhanced Stability: The lowering of the HOMO energy level makes the material more resistant to oxidative degradation, thereby increasing the operational lifetime and environmental stability of electronic devices. rsc.org

Supramolecular Organization: Non-covalent interactions involving fluorine, such as C-H···F hydrogen bonds, can play a critical role in directing the solid-state packing of molecules. This can promote specific arrangements, like π-stacking, which enhances charge carrier mobility—a vital parameter for organic field-effect transistors (OFETs). rsc.org

Given these principles, this compound serves as an excellent precursor for creating functional materials. The phenolic hydroxyl group can be used to attach the difluorobiphenyl moiety to other electroactive components or polymer backbones, creating molecules and macromolecules with precisely controlled electronic properties for use in OLEDs, OFETs, and potentially as interface layers in photovoltaic cells. rsc.orgchemimpex.com

| Property Influenced by Fluorination | Effect | Relevance to Electronics/Optics |

|---|---|---|

| HOMO/LUMO Energy Levels | Lowers both energy levels | Improves electron injection and oxidative stability rsc.org |

| Electron Injection Barrier | Reduced | Enhances efficiency in devices like OLEDs chemimpex.com |

| Charge Carrier Mobility | Can be enhanced through ordered packing | Improves performance of organic transistors rsc.org |

| Chemical Stability | Increased resistance to oxidation | Longer device lifetime rsc.org |

The rigid, rod-like structure of the biphenyl (B1667301) unit, combined with the specific properties imparted by fluorine, makes this compound a highly attractive monomer for high-performance polymers and liquid crystals.